molecular formula C8H13ClN2O2 B8204452 4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride

4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8204452
M. Wt: 204.65 g/mol
InChI Key: POZKLGCSWZVYRM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride, is a heterocyclic compound with the empirical formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-formylpyrrole-2-carboxylate with an amine, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired 97% purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrrole compounds.

Scientific Research Applications

Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pyrrole ring structure allows the compound to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison: Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

ethyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-2-12-8(11)7-3-6(4-9)5-10-7;/h3,5,10H,2,4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZKLGCSWZVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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